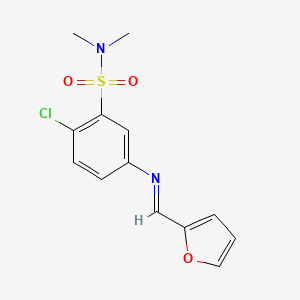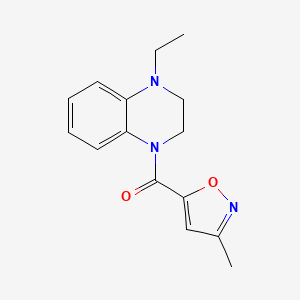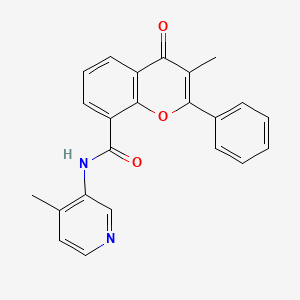
(4-Ethyl-2,3-dihydroquinoxalin-1-yl)-(oxan-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Ethyl-2,3-dihydroquinoxalin-1-yl)-(oxan-4-yl)methanone, also known as EDO, is a chemical compound that has gained attention in scientific research due to its potential applications in drug discovery and development. EDO is a heterocyclic compound that contains a quinoxaline ring and an oxan-4-yl group.
作用機序
The mechanism of action of (4-Ethyl-2,3-dihydroquinoxalin-1-yl)-(oxan-4-yl)methanone is not fully understood, but it is believed to involve the inhibition of enzymes involved in the regulation of neurotransmitters. This inhibition leads to an increase in the levels of neurotransmitters, which can improve cognitive function and alleviate symptoms of neurological disorders.
Biochemical and Physiological Effects
(4-Ethyl-2,3-dihydroquinoxalin-1-yl)-(oxan-4-yl)methanone has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine and dopamine in the brain, which are important neurotransmitters involved in cognitive function and mood regulation. (4-Ethyl-2,3-dihydroquinoxalin-1-yl)-(oxan-4-yl)methanone has also been shown to have antioxidant activity, which can protect against oxidative stress and inflammation.
実験室実験の利点と制限
The advantages of using (4-Ethyl-2,3-dihydroquinoxalin-1-yl)-(oxan-4-yl)methanone in lab experiments include its high purity and yield, as well as its inhibitory activity against several enzymes involved in the regulation of neurotransmitters. However, the limitations of using (4-Ethyl-2,3-dihydroquinoxalin-1-yl)-(oxan-4-yl)methanone in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of (4-Ethyl-2,3-dihydroquinoxalin-1-yl)-(oxan-4-yl)methanone. One direction is to further investigate its mechanism of action and its potential applications in the treatment of neurological disorders. Another direction is to study its toxicity and potential side effects in order to determine its safety for use in humans. Additionally, (4-Ethyl-2,3-dihydroquinoxalin-1-yl)-(oxan-4-yl)methanone could be used as a starting point for the development of new drugs with improved efficacy and safety profiles.
合成法
The synthesis of (4-Ethyl-2,3-dihydroquinoxalin-1-yl)-(oxan-4-yl)methanone involves the reaction of 2,3-diaminotoluene with 4-hydroxytetrahydrofuran in the presence of a catalyst. The resulting compound is then treated with acetic anhydride to form (4-Ethyl-2,3-dihydroquinoxalin-1-yl)-(oxan-4-yl)methanone. This synthesis method has been optimized to yield high purity and high yield of (4-Ethyl-2,3-dihydroquinoxalin-1-yl)-(oxan-4-yl)methanone.
科学的研究の応用
(4-Ethyl-2,3-dihydroquinoxalin-1-yl)-(oxan-4-yl)methanone has been studied for its potential applications in drug discovery and development. It has been shown to have inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of neurotransmitters, and their inhibition can lead to the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
(4-ethyl-2,3-dihydroquinoxalin-1-yl)-(oxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-2-17-9-10-18(15-6-4-3-5-14(15)17)16(19)13-7-11-20-12-8-13/h3-6,13H,2,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPQMCOYZGMEEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C2=CC=CC=C21)C(=O)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethyl-2,3-dihydroquinoxalin-1-yl)-(oxan-4-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[4-amino-1-methyl-3-(2-methylpropyl)-2,6-dioxopyrimidin-5-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7562247.png)
![[2-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7562249.png)
![N-(cyclobutylmethyl)-N,7a-dimethyl-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7562256.png)

![4-[3-[(6-Methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoyl]-3-propan-2-ylpiperazin-2-one](/img/structure/B7562269.png)
![2-Fluoro-6-[3-(2-oxoimidazolidin-1-yl)piperidin-1-yl]benzonitrile](/img/structure/B7562274.png)

![N-(cyclobutylmethyl)-N,5-dimethylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B7562288.png)

![5-[2-[(4-acetylpiperazin-1-yl)methyl]-1,3-thiazol-4-yl]-1-methyl-3H-indol-2-one](/img/structure/B7562296.png)
![3-[1-(2-amino-6-chloropyrimidin-4-yl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7562304.png)


![N-[[5-[2-[(4-acetylpiperazin-1-yl)methyl]-1,3-thiazol-4-yl]thiophen-2-yl]methyl]acetamide](/img/structure/B7562342.png)